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Compound of Interest

Compound Name: BAY-386

CAS No.: 1256941-06-6

Cat. No.: B605935 Get Quote

Executive Summary
BAY-386 is a high-quality chemical probe designed to selectively inhibit PAR-1 (F2R), a G-

protein coupled receptor central to platelet activation and inflammatory signaling. Unlike the

clinical drug vorapaxar, which binds irreversibly, BAY-386 offers reversible antagonism, making

it a superior tool for temporal mechanistic studies.

The critical value of BAY-386 lies in its "clean" pharmacological profile. It exhibits nanomolar

potency at PAR-1 while maintaining >1000-fold selectivity against the closely related PAR-4

(F2RL3) and negligible activity across a standard panel of 68 diverse GPCRs, ion channels,

and transporters.

Compound Profile & Mechanism[1]

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 1 / 7 Tech Support

https://www.benchchem.com/product/b605935?utm_src=pdf-interest
https://www.benchchem.com/product/b605935?utm_src=pdf-body
https://www.benchchem.com/product/b605935?utm_src=pdf-body
https://www.benchchem.com/product/b605935?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b605935?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Feature Specification

Compound Name BAY-386

Primary Target Protease-Activated Receptor 1 (PAR-1 / F2R)

Mechanism of Action Reversible Orthosteric Antagonist

Chemical Class Sulfonyl-urea derivative

Negative Control BAY-448 (Structurally similar, inactive analog)

Key Application
Investigating thrombin-mediated signaling

without permanent receptor inactivation.

Structural Logic
BAY-386 utilizes a specific urea scaffold that occupies the orthosteric binding pocket of PAR-1,

preventing the "tethered ligand" (created by thrombin cleavage) from activating the receptor.

The availability of BAY-448 (the negative control) allows researchers to distinguish true PAR-1

mediated phenotypes from potential off-target artifacts—a cornerstone of rigorous experimental

design.

Selectivity Profiling Landscape
The robustness of a chemical probe is defined not by what it hits, but by what it misses. BAY-
386 has been subjected to rigorous profiling to ensure its effects are target-specific.[1]

Primary vs. Secondary Targets (The "Family" Test)
The most common off-targets for a GPCR antagonist are other members of its receptor family.

For PAR-1, the critical confounder is PAR-4, which also mediates thrombin signaling in

platelets.
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Target Assay Type Potency (IC50 / Ki) Selectivity Ratio

PAR-1 (Target)
Functional (Ca2+

mobilization)
10 nM 1x

PAR-1 (Target) Radioligand Binding 56 nM -

PAR-4 (Off-Target) Functional / Binding > 10,000 nM > 1000-fold

Interpretation: The >1000-fold window allows researchers to dose BAY-386 at concentrations

that fully inhibit PAR-1 (e.g., 100-300 nM) without perturbing PAR-4 signaling. This is essential

for dissecting the distinct roles of the high-affinity (PAR-1) vs. low-affinity (PAR-4) thrombin

receptors in thrombosis.

Broad Selectivity (The "Safety" Panel)
To rule out promiscuous GPCR activity, BAY-386 was screened against a Eurofins-Panlabs

panel of 68 targets. This panel includes major GPCR classes (Adrenergic, Dopaminergic,

Serotonergic, Muscarinic) as well as ion channels and transporters.

Result: BAY-386 displayed no significant inhibition (<50% inhibition at 10 µM) at 67 of the 68

targets.

Implication: The compound is highly selective. Any observed biological phenotype at

physiological concentrations (<1 µM) can be confidently attributed to PAR-1 modulation.

Experimental Methodologies
To replicate or validate these profiles, the following self-validating protocols are recommended.

Functional Assay: FLIPR Calcium Mobilization
Rationale: PAR-1 couples to Gq proteins, triggering intracellular calcium release. This assay

measures the ability of BAY-386 to block thrombin-induced Ca2+ spikes.

Protocol:

Cell Line: HEK293 cells stably expressing human PAR-1 (F2R).
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Reagent Prep: Dissolve BAY-386 in DMSO (10 mM stock). Prepare serial dilutions in assay

buffer (HBSS + 20 mM HEPES).

Dye Loading: Incubate cells with Fluo-4 AM or Calcium-6 dye for 60 min at 37°C.

Pre-incubation: Add BAY-386 (or Vehicle) to cells; incubate for 30 min.

Control A: DMSO only (0% Inhibition).

Control B: 10 µM Vorapaxar (100% Inhibition).

Control C: BAY-448 (Negative Control - should show 0% inhibition).

Agonist Addition: Inject Thrombin (EC80 concentration, typically ~1-3 nM) or TRAP-6

peptide.

Readout: Measure fluorescence intensity (RFU) over 180 seconds using a FLIPR Tetra or

similar plate reader.

Analysis: Calculate IC50 based on peak fluorescence reduction relative to controls.

Selectivity Counter-Screen (PAR-4)
Rationale: To prove selectivity, you must demonstrate lack of efficacy in a parallel system.

Protocol:

System: Use platelets (which express both PAR-1 and PAR-4) or a PAR-4 overexpressing

cell line.

Agonist Selection: Use AYPGKF-NH2 (specific PAR-4 agonist peptide) instead of Thrombin.

Execution: Repeat the FLIPR protocol above.

Success Criteria: BAY-386 should fail to inhibit the Calcium signal induced by the PAR-4

specific agonist, even at high concentrations (up to 10 µM).
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PAR-1 Signaling & Inhibition Pathway
This diagram illustrates where BAY-386 intervenes in the signaling cascade compared to the

agonist (Thrombin).
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Caption: Mechanism of Action. BAY-386 competitively blocks the tethered ligand from

activating the receptor after thrombin cleavage.

Selectivity Profiling Workflow
The logical flow for validating BAY-386 in a new study.
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Caption: Validation Cascade. A stepwise approach to confirming probe quality before biological

application.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Selectivity Profiling Guide: BAY-386 vs. Other GPCRs].
BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b605935#bay-386-selectivity-profiling-against-other-
gpcrs]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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